1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the chemical synthesis from ribose and alloxan. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of riboflavin has evolved from chemical synthesis to fermentation methods. Currently, commercial manufacturing relies on fermentation using strains of fungi and genetically modified bacteria. This method is more efficient and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: Riboflavin can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Major Products Formed
The major products formed from these reactions include flavin mononucleotide and flavin adenine dinucleotide, which play vital roles in various enzymatic processes .
Scientific Research Applications
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione has a wide range of scientific research applications:
Biology: Riboflavin is essential for cellular respiration and energy metabolism.
Medicine: It is used to treat riboflavin deficiency and related conditions.
Industry: Riboflavin is used as a food coloring agent and in the production of fortified foods.
Mechanism of Action
The mechanism of action of 1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione involves its conversion to flavin mononucleotide and flavin adenine dinucleotide. These coenzymes participate in redox reactions, transferring electrons in various metabolic pathways. Riboflavin binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating its conversion to the active coenzyme forms .
Comparison with Similar Compounds
Similar Compounds
Flavin Mononucleotide (FMN): A derivative of riboflavin that acts as a coenzyme in various biological reactions.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin that is essential for energy metabolism and cellular respiration.
Uniqueness
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione is unique due to its dual role as a vitamin and a coenzyme precursor. Its ability to participate in redox reactions and its involvement in various metabolic pathways make it indispensable for normal cellular function and energy production .
Properties
Molecular Formula |
C9H16N2O6 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1-(2,3,4,5-tetrahydroxypentyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H16N2O6/c12-4-6(14)8(16)5(13)3-11-2-1-7(15)10-9(11)17/h5-6,8,12-14,16H,1-4H2,(H,10,15,17) |
InChI Key |
JWSUGQNEZOVPHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.